molecular formula C17H23N5O2 B5989707 N-[1-(5-methyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]-3-(1,2-oxazolidin-2-yl)propanamide

N-[1-(5-methyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]-3-(1,2-oxazolidin-2-yl)propanamide

Cat. No.: B5989707
M. Wt: 329.4 g/mol
InChI Key: HVSFOXBQQVLJKK-UHFFFAOYSA-N
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Description

N-[1-(5-methyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]-3-(1,2-oxazolidin-2-yl)propanamide is a complex organic compound that features a pyrazole ring, a pyridine ring, and an oxazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(5-methyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]-3-(1,2-oxazolidin-2-yl)propanamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like toluene or ethyl acetate, and reagents such as iodine (I2) and tert-butyl hydroperoxide (TBHP) for oxidative cleavage and cyclization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[1-(5-methyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]-3-(1,2-oxazolidin-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine and pyrazole rings.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Halogenated solvents like dichloromethane (DCM) or chloroform (CHCl3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[1-(5-methyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]-3-(1,2-oxazolidin-2-yl)propanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-[1-(5-methyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]-3-(1,2-oxazolidin-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(5-methyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]-3-(1,2-oxazolidin-2-yl)propanamide is unique due to its combination of pyrazole, pyridine, and oxazolidine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[1-(5-methyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]-3-(1,2-oxazolidin-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O2/c1-13(20-17(23)7-10-21-9-5-11-24-21)15-12-19-22(14(15)2)16-6-3-4-8-18-16/h3-4,6,8,12-13H,5,7,9-11H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVSFOXBQQVLJKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=N2)C(C)NC(=O)CCN3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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